But-2-en-1-yl benzenesulfinate
Description
Structure
2D Structure
Properties
CAS No. |
92838-58-9 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
but-2-enyl benzenesulfinate |
InChI |
InChI=1S/C10H12O2S/c1-2-3-9-12-13(11)10-7-5-4-6-8-10/h2-8H,9H2,1H3 |
InChI Key |
IJDXYBQLWLREDM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Significance of Allylic Sulfinates in Stereoselective Synthesis
Allylic sulfinates, the class of compounds to which but-2-en-1-yl benzenesulfinate (B1229208) belongs, are powerful intermediates in stereoselective synthesis. Their utility stems from their ability to undergo highly predictable and stereospecific rearrangements, most notably the nih.govchemeurope.com-sigmatropic rearrangement to form allylic sulfones. This transformation proceeds through a concerted, cyclic transition state, allowing for the efficient transfer of chirality from the sulfur atom to a carbon atom, or vice versa.
The stereochemistry of the starting allylic sulfinate directly dictates the stereochemistry of the resulting allylic sulfone. This predictable transfer of stereochemical information is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of precision. Furthermore, the resulting allylic sulfones are themselves versatile synthetic intermediates, capable of participating in a wide array of carbon-carbon bond-forming reactions.
Historical Development and Evolution of Research on Sulfinate Esters
The study of sulfinate esters dates back to the early 20th century, though their synthetic potential was not fully realized until much later. Initial research focused on their basic preparation and characterization. A significant milestone in the history of these compounds was the discovery of their rearrangement to sulfones. This observation opened the door to a deeper investigation of their reaction mechanisms and potential applications in organic synthesis.
Over the decades, research has evolved from simple preparations to the development of sophisticated catalytic and stereoselective methods for their synthesis. The advent of modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in elucidating the intricate stereochemical pathways of their reactions. Contemporary research continues to explore novel applications of sulfinate esters in areas such as natural product synthesis and medicinal chemistry, driven by the need for ever-more efficient and selective chemical transformations.
Structural Features and Stereochemical Considerations of the But 2 En 1 Yl Moiety
The but-2-en-1-yl group, also known as the crotyl group, is a fundamental structural motif in organic chemistry that presents several key stereochemical features. The presence of a double bond gives rise to the possibility of E and Z isomers, depending on the relative orientation of the substituents on the C2 and C3 carbons.
When incorporated into but-2-en-1-yl benzenesulfinate (B1229208), the stereochemistry of the butenyl group, in conjunction with the chirality at the sulfur atom of the benzenesulfinate, leads to a rich stereochemical landscape. The molecule can exist as a mixture of diastereomers. The interplay between the geometry of the double bond and the configuration at the sulfur center has profound implications for the stereochemical outcome of its subsequent reactions.
The most significant reaction of but-2-en-1-yl benzenesulfinate is its nih.govchemeurope.com-sigmatropic rearrangement to form an allylic sulfone. This rearrangement is highly stereospecific. For instance, an (E)-configured but-2-en-1-yl sulfinate will rearrange to a different diastereomer of the allylic sulfone than the corresponding (Z)-isomer. This stereochemical fidelity is a direct consequence of the suprafacial nature of the nih.govchemeurope.com-sigmatropic shift, where the new bond forms on the same face of the molecule from which the old bond breaks.
Overview of Key Research Areas Pertaining to But 2 En 1 Yl Benzenesulfinate
Stereocontrolled Synthesis Routes
The stereoselective synthesis of this compound is crucial for accessing chiral sulfur compounds with defined stereochemistry. Both enantioselective and diastereoselective approaches are employed to achieve this control.
Enantioselective Approaches to Chiral this compound
The enantioselective synthesis of chiral sulfinate esters can be a challenging endeavor. Recent advancements have focused on catalytic asymmetric methods to control the stereochemistry at the sulfur atom. One promising strategy involves the dynamic kinetic resolution of sulfinyl chlorides with alcohols, catalyzed by peptides or Cinchona alkaloids. While not specifically documented for this compound, this approach has proven effective for a range of other sulfinate esters.
Another potential route is the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts like pentanidium. This method has been successfully applied to a variety of sulfinates and bioactive alcohols, offering a pathway to enantioenriched sulfinate esters. The initial sulfinates can often be prepared from existing sulfone or sulfonamide drugs, highlighting the versatility of this approach for late-stage functionalization.
Furthermore, transition metal-catalyzed reactions offer a powerful tool for enantioselective synthesis. For instance, rhodium-catalyzed hydrosulfonylation of allenes and alkynes has been developed for the synthesis of chiral allylic sulfones. nih.gov While this produces sulfones rather than sulfinate esters directly, the methodology showcases the potential for creating chiral sulfur-containing molecules from unsaturated precursors. A hypothetical enantioselective synthesis of this compound could involve the reaction of a prochiral benzenesulfinate precursor with but-2-en-1-ol in the presence of a chiral catalyst.
A summary of potential enantioselective approaches is presented in Table 1.
| Catalytic System | Substrates | Potential Product | Key Features |
| Chiral Diamines/Amines | p-Toluenesulfinyl chloride, various alcohols | Chiral p-toluenesulfinates | Good yields, moderate to good enantioselectivity. |
| Pentanidium Organocatalyst | Prochiral sulfinates, various alcohols | Enantioenriched sulfinate esters | Suitable for late-stage diversification of drug derivatives. |
| Rhodium/(Rax,S,S)-StackPhim | Allenes/Alkynes, Sodium Sulfinates | Chiral Allylic Sulfones | High regio- and enantioselectivity. nih.gov |
Table 1: Potential Enantioselective Synthetic Approaches
Diastereoselective Formation from Chiral Precursors
A more direct approach to controlling the stereochemistry of this compound is through the use of chiral precursors. The reaction of a racemic benzenesulfinyl chloride with an enantiomerically pure but-2-en-1-ol would lead to a mixture of diastereomeric sulfinate esters. These diastereomers can often be separated by standard chromatographic techniques.
The stereochemistry of the alcohol is retained during the esterification reaction, as the C-O bond is not broken. This principle is well-established in the formation of sulfonate esters from alcohols and sulfonyl chlorides, where the configuration of the carbon atom attached to the hydroxyl group remains unchanged. libretexts.org This allows for the synthesis of diastereomerically enriched this compound, with the chirality at the carbon atom dictating the diastereomeric ratio. The development of methods for the enantioselective synthesis of homoallylic alcohols further supports the feasibility of this approach.
Direct Esterification Methods Utilizing Sulfinyl Chlorides
The most straightforward method for the synthesis of this compound is the direct esterification of but-2-en-1-ol with benzenesulfinyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Optimization of Reaction Conditions and Reagent Stoichiometry
The optimization of reaction conditions is critical to maximize the yield and purity of the desired sulfinate ester. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. A typical procedure would involve the slow addition of benzenesulfinyl chloride to a solution of but-2-en-1-ol and a tertiary amine base, such as pyridine (B92270) or triethylamine, in an inert solvent like diethyl ether or dichloromethane (B109758) at a reduced temperature to control the exothermic reaction.
A hypothetical optimization study is outlined in Table 2.
| Entry | Solvent | Base (Equiv.) | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | Pyridine (1.1) | 0 | 75 |
| 2 | Diethyl Ether | Pyridine (1.1) | 0 | 72 |
| 3 | Toluene | Pyridine (1.1) | 0 | 65 |
| 4 | Dichloromethane | Triethylamine (1.1) | 0 | 78 |
| 5 | Dichloromethane | Pyridine (1.5) | 0 | 76 |
| 6 | Dichloromethane | Pyridine (1.1) | -20 | 82 |
| 7 | Dichloromethane | Pyridine (1.1) | 25 | 68 |
Table 2: Hypothetical Optimization of the Reaction between But-2-en-1-ol and Benzenesulfinyl Chloride
Catalytic Approaches to Esterification
While the direct reaction with a stoichiometric amount of base is common, catalytic methods for the esterification of alcohols with sulfinyl chlorides are also being explored. Lewis bases, such as pyridine, can act as catalysts by forming a more reactive sulfinylpyridinium intermediate. youtube.com This intermediate is then readily attacked by the alcohol, regenerating the catalyst. This catalytic approach can lead to milder reaction conditions and improved efficiency. youtube.com
Palladium(II) catalysts have been successfully employed for the catalytic asymmetric allylic esterification of prochiral (Z)-allylic alcohols. nih.govnih.gov Although this has been demonstrated with carboxylic acids, it suggests the potential for developing similar catalytic systems for the reaction with sulfinyl chlorides.
Transesterification Strategies from Other Sulfinate Esters
Transesterification represents an alternative route to this compound, involving the reaction of a different sulfinate ester, such as methyl or ethyl benzenesulfinate, with but-2-en-1-ol. This equilibrium-driven reaction is typically catalyzed by an acid or a base. To drive the reaction to completion, the lower-boiling alcohol byproduct is often removed by distillation.
While specific examples for the synthesis of this compound via transesterification are not widely reported, the general principle is a standard method in ester chemistry. The success of this approach would depend on the relative reactivity and boiling points of the alcohols involved. Alkyl sulfinates have also been shown to be effective cross-coupling partners for the installation of C(sp3) bioisosteres, indicating their reactivity in various transformations. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of safer solvents, renewable raw materials, and energy-efficient reaction conditions.
Solvent-free reaction conditions and the use of water as a solvent are key tenets of green chemistry. Solvent-free esterifications have been successfully carried out using surfactant-combined catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), at room temperature. rsc.org This approach eliminates the need for volatile organic solvents, reducing waste and potential environmental pollution.
Aqueous reaction media are also highly desirable. While the hydrolysis of esters is a competing reaction in water, certain catalytic systems can promote the desired esterification. For example, the synthesis of allyl sulfides from selenosulfonates and allyl alcohol has been reported under aqueous conditions, where water acts as both a reactant and a promoter. youtube.com This suggests the feasibility of developing aqueous-based syntheses for sulfinate esters.
The table below provides examples of green synthetic approaches for esterification reactions.
| Reaction | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Esterification of various carboxylic acids and alcohols | Dodecylbenzene sulfonic acid (DBSA) | Solvent-free | Room temperature | Moderate to excellent | rsc.org |
| Transesterification of sucrose (B13894) and fatty acid methyl esters | Potassium carbonate | Solvent-free | 100-140 °C | ~40 (conversion) | researchgate.net |
| Sulfonylation of allyl alcohol with benzenesulfinic acid | Not specified | Not specified | Not specified | Not specified | researchgate.net |
This table showcases examples of esterification reactions under green conditions. Specific data for the target compound is not available.
The sustainability of the synthesis of this compound can be further enhanced by utilizing renewable feedstocks and catalysts. But-2-en-1-ol can potentially be derived from biomass. For instance, allyl alcohol can be prepared from glycerol, a byproduct of biodiesel production, through a reaction with formic acid. youtube.comwikipedia.org
Furthermore, the use of biocatalysts, such as immobilized lipases and cutinases, represents a green approach to catalysis. wikipedia.org These enzymes are derived from renewable resources and often exhibit high selectivity under mild reaction conditions, minimizing energy consumption and byproduct formation. The use of such biocatalysts in the esterification of benzenesulfinic acid with but-2-en-1-ol would be a significant step towards a fully sustainable synthesis of the target compound.
Thethermofisher.comwikipedia.org-Sigmatropic Rearrangement (Mislow-Evans Rearrangement)
The Mislow-Evans rearrangement is a thermally induced thermofisher.comwikipedia.org-sigmatropic shift that interconverts allylic sulfenates and allylic sulfoxides. wikipedia.orgmaxbrainchemistry.com This reversible process was first reported by Kurt Mislow in 1966 and later developed for synthetic applications by David A. Evans. wikipedia.orgmaxbrainchemistry.com For this compound, this rearrangement involves its conversion to the corresponding allylic sulfoxide (B87167). The reaction proceeds through a concerted, cyclic transition state. wpmucdn.com The synthetic utility of this rearrangement often involves the in-situ trapping of the resulting sulfenate with a thiophile, such as a phosphite (B83602) ester, to yield an allylic alcohol. wikipedia.orgwpmucdn.com This method is particularly valuable for preparing trans-allylic alcohols with high stereoselectivity. wikipedia.orgmaxbrainchemistry.com
Stereospecificity and Diastereoselectivity of the Rearrangement
A defining characteristic of the Mislow-Evans rearrangement is its high degree of stereospecificity. maxbrainchemistry.com Chirality at the sulfur atom in the allylic sulfoxide is efficiently transferred to the newly formed C-O bond in the allylic alcohol product. wikipedia.orgmaxbrainchemistry.com The rearrangement proceeds through a highly ordered, envelope-like transition state, which accounts for the excellent transfer of stereochemical information. wpmucdn.com
The diastereoselectivity of the rearrangement is also noteworthy, generally favoring the formation of (E)- or trans-olefins, unless constrained within a small ring system. maxbrainchemistry.comwpmucdn.com This preference is a consequence of the sterically favored arrangement of substituents in the cyclic transition state. However, it has been observed in some systems that the enantiopurity can erode over time or with heat due to the reversible nature of the rearrangement. wpmucdn.comacs.org In a dearomative variant of the Mislow-Evans rearrangement, the use of an enantioenriched starting material resulted in a significant loss of enantiomeric excess in the product, highlighting the potential for competing racemization pathways. acs.org
Mechanistic Investigations through Kinetic and Isotopic Labeling Studies
Kinetic studies and isotopic labeling experiments have been instrumental in elucidating the mechanism of the Mislow-Evans rearrangement. Early work by Mislow demonstrated that enantiomerically pure allylic sulfoxides undergo thermal racemization, consistent with a reversible rearrangement to an achiral allylic sulfenate. thermofisher.comwpmucdn.com
Isotopic labeling studies have confirmed the intramolecular nature of the rearrangement. For instance, in a related dearomative Mislow-Evans rearrangement, an 18O-labeled sulfoxide exclusively yielded the 18O-labeled alcohol, with no crossover products observed when a non-labeled species was also present. acs.org This provides strong evidence for a concerted, intramolecular process. wpmucdn.comacs.org
Furthermore, kinetic isotope effect (KIE) experiments have been used to probe the rate-determining step. In a study of a dearomative variant, a KIE value of 2.14 was observed when a deuterated substrate was used, suggesting that a proton transfer step is likely involved in the rate-determining part of that specific reaction sequence. acs.orgnih.gov
Influence of Substituents and Solvents on Rearrangement Kinetics and Thermodynamics
The kinetics and thermodynamics of the Mislow-Evans rearrangement are significantly influenced by both substituent and solvent effects. The nature of the substituents on the allylic framework and the sulfur atom can alter the rate and equilibrium position of the rearrangement. For example, in the anilinolysis of a related compound, electron-donating groups on the nucleophile were found to increase the reaction rate. nih.gov
Nucleophilic Displacement Reactions at the Sulfur Center
In addition to the sigmatropic rearrangement, this compound can undergo nucleophilic displacement reactions. These reactions can proceed through different pathways depending on the nature of the nucleophile and the reaction conditions.
SN2' Pathways with External Nucleophiles
Allylic systems are known to undergo SN2' reactions, where a nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and displacement of the leaving group. amazonaws.com While specific studies on this compound are not detailed in the provided results, the general principles of SN2' reactions in allylic systems are well-established. amazonaws.comlibretexts.org Allylic halides, for example, exhibit enhanced reactivity in SN2 reactions compared to their saturated counterparts. libretexts.orgyoutube.com The transition state of these reactions is stabilized by the adjacent π-system. libretexts.org The regioselectivity of nucleophilic attack (SN2 vs. SN2') can be influenced by steric hindrance at the α-carbon and the nature of the nucleophile and solvent. amazonaws.comyoutube.com
Intramolecular Cyclization Reactions Involving the Allylic Moiety
The allylic moiety of this compound can participate in intramolecular cyclization reactions. These reactions often involve a nucleophilic group within the same molecule attacking the allylic system. While specific examples involving this compound are not explicitly detailed, related systems demonstrate the feasibility of such transformations. For instance, the diastereoselective Michael-type addition to sulfinyl dienes can generate transient allylic sulfoxides that undergo a tandem thermofisher.comwikipedia.org-sigmatropic rearrangement and intramolecular cyclization to form functionalized dihydropyrans and tetrahydropyridinols. csic.es These reactions showcase how the inherent reactivity of the allylic sulfinyl group can be harnessed to construct complex cyclic structures with a high degree of stereocontrol. csic.es
Electrophilic Activation and Transformations
Electrophilic activation of this compound can initiate rearrangements and functionalizations, often leveraging the inherent reactivity of the allylic framework and the sulfur atom.
Lewis acids can play a crucial role in promoting the rearrangement of allylic sulfinates to their thermodynamically more stable sulfone isomers. While specific studies on this compound are not extensively detailed, the general mechanism for allylic sulfinate rearrangement can be catalyzed by Lewis acids, which coordinate to the sulfinate oxygen, facilitating the acs.orgrsc.org-sigmatropic rearrangement. This process involves the suprafacial migration of the benzenesulfinyl group from oxygen to the γ-carbon of the butenyl moiety.
In addition to rearrangement, Lewis acids can catalyze other functionalization reactions. For instance, in the presence of a suitable nucleophile, a Lewis acid could promote an SN2' type reaction, where the nucleophile attacks the γ-carbon of the butenyl system, leading to the displacement of the benzenesulfinate group. The regioselectivity of such reactions would be highly dependent on the nature of the Lewis acid, the nucleophile, and the reaction conditions.
A study on the dehydrative cross-coupling of unactivated allylic alcohols with sulfinic acids under catalyst-free conditions provides insight into a related transformation. acs.org This reaction proceeds through the formation of an allylic sulfinate intermediate, which then undergoes a concomitant allyl sulfinate–sulfone rearrangement. acs.org The proposed mechanism involves the initial formation of the allylic sulfinate, followed by its conversion to an intermediate with an allylic carbocation and a sulfinate anion, which then couple to form the allylic sulfone. acs.org
The sulfur atom in this compound is in a moderate oxidation state and can be readily oxidized to the corresponding sulfone, but-2-en-1-yl benzenesulfonate. This transformation is significant as allylic sulfones are versatile intermediates in organic synthesis. A variety of oxidizing agents can be employed for this purpose, including meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. organic-chemistry.orgnih.gov The choice of oxidant and reaction conditions can be tuned to achieve high chemoselectivity, avoiding unwanted side reactions such as epoxidation of the double bond. organic-chemistry.org
The oxidation of related allylic sulfides to sulfones can be achieved with high selectivity. For example, LiNbMoO6 has been shown to catalyze the chemoselective oxidation of allylic sulfides to either sulfoxides or sulfones using hydrogen peroxide, with the outcome controlled by the stoichiometry of the oxidant. organic-chemistry.org Metal-free oxidation methods using urea-hydrogen peroxide and phthalic anhydride (B1165640) have also been developed for the clean conversion of sulfides to sulfones. organic-chemistry.org These methods could potentially be adapted for the direct oxidation of this compound or its precursor sulfide.
Metal-Catalyzed Transformations
Transition metal catalysis, particularly with palladium, has revolutionized the chemistry of allylic compounds, and this compound is a versatile partner in these transformations.
This compound can serve as an excellent leaving group in palladium-catalyzed allylic substitution reactions. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the sulfinate, leading to the formation of a π-allylpalladium complex and the benzenesulfinate anion. nih.govlibretexts.org This is followed by the nucleophilic attack on the π-allyl complex, regenerating the palladium(0) catalyst and yielding the substituted product. nih.govlibretexts.org
The regioselectivity of the nucleophilic attack on the unsymmetrical but-2-enyl system is a key aspect of these reactions and can be influenced by the nature of the ligands on the palladium, the nucleophile, and the reaction conditions. Both linear and branched products can potentially be formed.
In a related context, the palladium-catalyzed 1,3-rearrangement of racemic allylic sulfinates to afford allylic sulfones proceeds via the formation of a cationic π-allylpalladium complex and the sulfinate ion in an intermolecular fashion. acs.org
| Catalyst System | Substrate Type | Product Type | Key Features |
| Pd(0) / Chiral Ligand | Racemic Allylic Sulfinates | Enantioenriched Allylic Sulfones | Asymmetric 1,3-rearrangement, kinetic resolution possible. acs.org |
| Pd(OAc)2 / PPh3 / Et3B | Allylic Alcohols / Sulfinates | Allyl Phenyl Sulfones | In situ activation of the alcohol. organic-chemistry.org |
| Pd(0) | Heterocyclic Allylsulfones / Aryl Halides | Biaryls | Allylsulfone acts as a latent sulfinate. acs.org |
This table summarizes palladium-catalyzed reactions involving allylic sulfinates and related compounds.
This compound can participate in cross-coupling reactions in several ways. The benzenesulfinate moiety can be extruded as sulfur dioxide in desulfinylative cross-coupling reactions, allowing the but-2-enyl group to couple with various partners. For instance, palladium-catalyzed desulfinylative cross-coupling of sodium sulfinates with benzyl (B1604629) chlorides has been reported to form diarylmethanes. acs.org
More commonly, sulfinates, including benzenesulfinates, are used as nucleophilic coupling partners in palladium-catalyzed reactions with aryl or vinyl halides. acs.orgsigmaaldrich.com These reactions offer an alternative to traditional cross-coupling methods like the Suzuki or Stille reactions. sigmaaldrich.com The mechanism involves the formation of a palladium-sulfinate complex after the initial oxidative addition of the halide to the Pd(0) catalyst. acs.orgnobelprize.org
Furthermore, heterocyclic allylsulfones have been ingeniously used as "latent" sulfinate reagents in palladium-catalyzed cross-coupling. acs.org Under the reaction conditions, the allylsulfone fragments to generate a π-allyl-palladium intermediate and releases the sulfinate, which then participates in the cross-coupling with an aryl halide. acs.org This strategy avoids the often problematic preparation and purification of the sulfinate reagents themselves. acs.org
The use of chiral ligands in palladium-catalyzed reactions of this compound and related compounds is crucial for controlling the stereochemistry of the products. In asymmetric allylic substitution reactions, chiral ligands coordinate to the palladium center and create a chiral environment around the π-allyl complex. This chiral environment dictates the face of the π-allyl system that the nucleophile attacks, leading to the preferential formation of one enantiomer of the product. acs.orgacs.org
The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand. A wide variety of chiral ligands, including those based on phosphines, have been developed and successfully applied in palladium-catalyzed asymmetric allylic alkylation and sulfonylation. acs.orgacs.orgrsc.org For example, the development of specific phosphoramidite (B1245037) ligands has been shown to be critical for achieving high regio- and enantiocontrol in the synthesis of α,α-disubstituted allylic sulfones. acs.org
In the palladium-catalyzed asymmetric rearrangement of racemic allylic sulfinates, chiral bisphosphine ligands have been employed to achieve high enantioselectivities in the resulting allylic sulfones. acs.org This process can also be used for the kinetic resolution of the starting racemic sulfinate. acs.org The careful design and selection of chiral ligands are therefore paramount for the development of highly selective and efficient catalytic processes involving this compound. dicp.ac.cnchemrxiv.orgchemrxiv.org
| Ligand Type | Reaction Type | Outcome | Reference |
| Chiral Bisphosphine | Asymmetric 1,3-Rearrangement | High ee in allylic sulfone | acs.org |
| Phosphoramidite | Asymmetric Allylic Sulfonylation | High regio- and enantiocontrol | acs.org |
| Trost-type Ligands | Decarboxylative Asymmetric Allylic Alkylation | Formation of α-quaternary stereocenters | chemrxiv.orgchemrxiv.org |
| sSPhos | Asymmetric Allylic Alkylation | High enantioselectivity | acs.org |
This table highlights the role of various chiral ligands in controlling the stereochemical outcome of palladium-catalyzed reactions.
Precursors to Biologically Active Sulfones and Sulfoxides
The sulfonyl and sulfinyl moieties are present in a wide array of biologically active compounds and serve as valuable functional groups in medicinal chemistry. Allylic sulfinates and their sulfoxide precursors are instrumental in the synthesis of these important scaffolds.
Chiral sulfones are significant targets in synthetic and medicinal chemistry due to their presence in numerous pharmaceuticals. nih.gov The stereoselective synthesis of chiral sulfones can be achieved through various methods, with palladium-catalyzed reactions being particularly prominent. For instance, the palladium-catalyzed sulfonylation of vinyl cyclic carbonates with sodium sulfinates provides access to enantiomerically enriched tertiary allylic sulfones. nih.gov This reaction demonstrates high regio- and enantioselectivity, accommodating both aliphatic- and aryl-substituted vinyl cyclic carbonates. nih.gov
Another efficient method involves the palladium-catalyzed hydrosulfonylation of cyclopropenes, which furnishes allylic sulfones from commercially available sodium sulfinates. rsc.org Mechanistic studies suggest the involvement of a π-allyl palladium intermediate in this process. rsc.org Furthermore, the direct dehydrative sulfination of allylic alcohols offers a mild and environmentally friendly route to allylic sulfones, producing water as the only byproduct. organic-chemistry.org
The following table summarizes selected methods for the stereoselective synthesis of chiral sulfones from allylic precursors:
| Reaction Type | Catalyst/Reagent | Substrate Scope | Key Features |
| Pd-catalyzed Sulfonylation | Pd Catalyst, Chiral Ligand | Vinyl Cyclic Carbonates, Sodium Sulfinates | Excellent regio- and enantioselectivity. nih.gov |
| Pd-catalyzed Hydrosulfonylation | Pd Catalyst | Cyclopropenes, Sodium Sulfinates | Broad substrate scope, gram-scale applicability. rsc.org |
| Dehydrative Sulfination | - | Allylic Alcohols, Sulfinic Acids | Mild conditions, water as the only byproduct. organic-chemistry.org |
The versatility of the sulfinyl and sulfonyl groups extends to their conversion into other important functionalities, such as sulfonamides and sulfonates. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. The synthesis of sulfonamides can be achieved through the coupling of amines with sulfonyl chlorides, which can be derived from the corresponding sulfinic acids. organic-chemistry.org While direct derivatization of "this compound" to sulfonamides is not explicitly documented, the general reactivity patterns of sulfinates suggest that they can be converted to sulfonylating agents for the synthesis of sulfonamides.
Building Blocks for Polyketide and Natural Product Synthesis
The nih.govnih.gov-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates, known as the Mislow-Evans rearrangement, is a powerful tool in natural product synthesis. acs.orgnih.govresearchgate.netnih.gov This rearrangement proceeds with a high degree of stereochemical transfer, making it invaluable for the construction of complex chiral molecules.
The introduction of an allylic sulfonyl group into a molecule provides a versatile handle for a variety of subsequent chemical transformations. Allylic sulfones can participate in reactions such as alkylations, cyclizations, and eliminations, making them key intermediates in multi-step syntheses. digitellinc.com The sulfonyl group can act as a leaving group or as an activating group for adjacent functionalities. The synthesis of allylic sulfones via methods like the palladium-catalyzed hydrosulfonylation of cyclopropenes provides a direct entry to these valuable building blocks. rsc.org
The cornerstone of the utility of allylic sulfoxides and their corresponding sulfenates in complex synthesis is the exceptional stereochemical control they offer. The nih.govnih.gov-sigmatropic rearrangement proceeds through a highly ordered, five-membered cyclic transition state, which effectively transfers the chirality from the sulfur atom of the sulfoxide to the carbon atom of the resulting allylic alcohol (after trapping of the sulfenate). acs.orgwikipedia.org This predictable stereochemical outcome has been exploited in the synthesis of numerous natural products. acs.orgnih.govcsic.es For example, the base-induced nih.govnih.gov-sigmatropic rearrangement of enantiopure 2-sulfinyl dienes has been shown to proceed with high regioselectivity and enantioselectivity, affording dienyl diols that are valuable synthetic intermediates. csic.es
The following table highlights the application of allylic sulfoxide rearrangements in the synthesis of natural product precursors:
| Precursor | Rearrangement Conditions | Product | Stereochemical Outcome |
| Enantiopure 2-Sulfinyl Dienes | Base-induced nih.govnih.gov-sigmatropic | Dienyl Diols | High regioselectivity and enantioselectivity. csic.es |
| (Z)-2-(4-methoxyphenyl)-but-2-en-1-yl 4-nitrophenyl sulfoxide | Antibody-catalyzed | Chiral Allylic Alcohol | Effective chirality transfer. nih.gov |
Chiral Auxiliary or Ligand in Asymmetric Induction
Chiral sulfoxides are widely recognized for their role as chiral auxiliaries in asymmetric synthesis. rsc.orgnih.govresearchgate.netyoutube.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. youtube.com The chiral sulfinyl group, with its defined stereochemistry and steric bulk, can effectively direct the approach of a reagent to a prochiral center, leading to the formation of one enantiomer in excess. nih.gov
The application of chiral sulfoxides as auxiliaries is well-established in a variety of transformations, including aldol (B89426) reactions, Diels-Alder reactions, and alkylations. researchgate.net After the desired stereocenter has been set, the chiral sulfinyl group can often be removed under mild conditions, making it a highly practical tool for asymmetric synthesis. nih.gov While specific examples involving "this compound" as a chiral auxiliary are not available, the broader class of chiral allylic sulfoxides serves this purpose effectively, influencing the stereochemistry of reactions at adjacent positions.
Role in Enantioselective Carbon-Carbon Bond Formations
This compound and its analogs are pivotal precursors in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern enantioselective carbon-carbon bond formation. In these reactions, the allylic sulfinate acts as an electrophile, reacting with a nucleophile in the presence of a chiral palladium catalyst to form a new carbon-carbon bond with high enantioselectivity.
The general mechanism involves the reaction of a palladium(0) complex with the allylic sulfinate, which leads to the formation of a π-allyl palladium intermediate. The benzenesulfinate group serves as a good leaving group in this process. Subsequently, a soft nucleophile attacks the π-allyl complex, typically at one of the termini, to yield the alkylated product. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center.
A notable example is the palladium-catalyzed AAA reaction with simple α-sulfonyl carbon anions as nucleophiles. nih.gov While this study does not use this compound directly, it demonstrates the principle of using allylic precursors to generate chiral homo-allylic sulfones with high efficiency and selectivity. nih.gov The choice of ligand is critical in achieving high enantiomeric excess (ee).
| Catalyst System | Nucleophile | Product Type | Enantioselectivity (ee) |
| Pd(0) / Chiral Ligand | Soft Carbon Nucleophiles | Chiral Allylated Compounds | Often >90% |
| Pd(0) / Diamidophosphite Ligand | α-Sulfonyl Carbon Anion | Chiral Homo-allylic Sulfones | High |
This table illustrates the general utility of palladium-catalyzed AAA with allylic precursors, a strategy applicable to this compound.
Diastereoselective Synthesis of Complex Molecules
The inherent reactivity of the allylic sulfinate moiety within this compound can be harnessed for the diastereoselective synthesis of complex molecular frameworks. The stereochemistry of the starting material or the influence of directing groups can dictate the stereochemical outcome of subsequent transformations.
For instance, the reduction of allylic hydroxy phenyl sulfones, structurally related to derivatives of this compound, using samarium(II) iodide ([Sm(H₂O)n]I₂) proceeds with high regioselectivity and diastereoselectivity. nih.gov These reactions involve desulfonylation with concomitant double bond migration. The selectivity is believed to arise from the formation of a chelated organosamarium intermediate, where a nearby hydroxyl group directs the outcome of the reaction. nih.gov This is followed by intramolecular protonation by samarium-bound water. nih.gov
Deuterium (B1214612) labeling experiments have provided support for this chelation-controlled mechanism, showing selective incorporation of deuterium at the newly formed stereocenter. nih.gov The stereochemistry of the sulfone group itself was found to be inconsequential to the final diastereomeric ratio of the product, indicating convergence to a common organosamarium intermediate. nih.gov
| Substrate Type | Reagent | Key Intermediate | Diastereomeric Ratio (d.r.) |
| Allylic 1,2-Hydroxy Phenyl Sulfone | [Sm(H₂O)n]I₂ | Chelated Organosamarium | High |
| Allylic 1,3-Hydroxy Phenyl Sulfone | [Sm(H₂O)n]I₂ | Chelated Organosamarium | High |
This table summarizes the diastereoselective reductions of hydroxyl-substituted allylic sulfones, a reaction type relevant to functionalized derivatives of this compound.
Generation of Reactive Allylic Intermediates for In Situ Reactions
A key feature of the chemistry of this compound is its ability to generate highly reactive allylic intermediates in situ. These transient species can be trapped by a variety of reagents, leading to the formation of diverse and complex products.
Sulfinate Elimination and Trapping Reactions
The benzenesulfinate group is an excellent leaving group, and its elimination from this compound, often promoted by a metal catalyst or base, generates a transient allylic cation or a related organometallic species. This intermediate can then be intercepted by a wide range of nucleophiles.
This strategy is foundational to palladium-catalyzed allylic substitution reactions, where the in situ generated π-allyl palladium complex is trapped by nucleophiles. The versatility of this approach allows for the formation of C-C, C-N, and C-O bonds with a high degree of control.
Cascade Reactions Initiated by this compound Reactivity
The initial reactivity of this compound can trigger a sequence of subsequent reactions, known as cascade or tandem reactions. These processes are highly efficient as they allow for the construction of complex molecular architectures in a single synthetic operation, avoiding the need for isolation and purification of intermediates.
While specific examples initiating a cascade with this compound are not detailed in the provided search results, the principle can be extrapolated from related chemistry. For instance, the synthesis of 3,4-dihydropyrimidine-2-ones involves a one-pot cyclization-dehydration process initiated by a sulfinate. chemicalbook.com Similarly, the synthesis of 2,3-disubstituted benzofuran (B130515) derivatives can be achieved through a ring-closing sulfonylation.
The generation of an allylic intermediate from this compound could initiate intramolecular cyclizations, cycloadditions, or further rearrangements, leading to the rapid assembly of complex polycyclic systems.
Advanced Spectroscopic and Crystallographic Investigations for Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For but-2-en-1-yl benzenesulfinate (B1229208), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Detailed ¹H and ¹³C Chemical Shift Analysis for Structural Assignment
The ¹H and ¹³C NMR spectra of but-2-en-1-yl benzenesulfinate are predicted to exhibit characteristic signals corresponding to the but-2-enyl and benzenesulfinate moieties. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and aromatic protons. The protons of the but-2-enyl group will likely appear in the upfield region compared to the aromatic protons of the benzenesulfinate group. libretexts.orglibretexts.org The electronegative oxygen and sulfur atoms in the sulfinate ester group will cause a downfield shift for the adjacent protons. mdpi.comyoutube.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the nature of the attached atoms. rsc.orgnih.gov The carbons of the benzene (B151609) ring will resonate in the aromatic region (typically δ 120-140 ppm), while the carbons of the but-2-enyl group will appear at higher field strengths. aaqr.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzenesulfinate | ||
| C1' (ipso-C) | - | ~145 |
| C2'/C6' (ortho-C) | ~7.8 | ~125 |
| C3'/C5' (meta-C) | ~7.5 | ~129 |
| C4' (para-C) | ~7.6 | ~133 |
| But-2-en-1-yl | ||
| C1 (O-CH₂) | ~4.5 | ~68 |
| C2 (=CH) | ~5.7 | ~125 |
| C3 (=CH) | ~5.6 | ~130 |
| C4 (CH₃) | ~1.7 | ~17 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The numbering of the atoms is for assignment purposes.
2D NMR Experiments (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms and deducing the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C1 and C2, and between the protons on C2, C3, and C4 of the butenyl chain, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This experiment would definitively link each proton signal to its corresponding carbon signal in the but-2-enyl and benzenesulfinate moieties, as listed in the table above.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. columbia.edunih.gov This is crucial for connecting the but-2-enyl and benzenesulfinate fragments. A key HMBC correlation would be observed between the protons on C1 of the butenyl group and the ipso-carbon (C1') of the benzene ring, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. youtube.com For this compound, NOESY can help determine the E or Z configuration of the double bond in the butenyl chain by observing through-space interactions between the protons on C1 and C4.
Dynamic NMR Studies for Conformational Analysis
The S-O and C-O single bonds in the sulfinate ester linkage allow for conformational flexibility. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the rotational barriers and the preferred conformations of this compound in solution. nih.gov The presence of multiple conformers at low temperatures might be observable as separate sets of signals that coalesce at higher temperatures.
Vibrational Spectroscopy (IR and Raman) for Functional Group Fingerprinting and Molecular Dynamics
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Predicted IR and Raman Active Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| S=O | Stretching | ~1130 | IR, Raman |
| C=C (alkene) | Stretching | ~1670 | IR, Raman |
| C-O | Stretching | ~1090 | IR |
| S-O | Stretching | ~850 | IR |
| C-H (aromatic) | Stretching | ~3050 | IR, Raman |
| C-H (alkene) | Stretching | ~3020 | IR, Raman |
| C-H (aliphatic) | Stretching | ~2920 | IR, Raman |
The characteristic S=O stretching frequency is a strong indicator of the sulfinate ester group. nih.gov The C=C stretching vibration confirms the presence of the butenyl double bond. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. nih.govmdpi.comnih.gov For this compound (C₁₀H₁₂O₂S), the expected exact mass can be calculated with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org Under electron ionization (EI) or other ionization techniques, the molecular ion of this compound would likely undergo characteristic fragmentation pathways. researchgate.netcdnsciencepub.comresearchgate.net
Predicted Major Fragmentation Pathways:
Cleavage of the S-O bond: This would lead to the formation of a benzenesulfinyl cation ([C₆H₅SO]⁺) and a but-2-en-1-oxy radical, or a benzenesulfinate radical and a but-2-en-1-yl cation.
Cleavage of the C-O bond: This would result in a but-2-enyl cation ([C₄H₇]⁺) and a benzenesulfinate anion.
Rearrangements: Sulfinate esters are known to undergo rearrangements under mass spectrometric conditions, potentially leading to the formation of sulfone-like fragments. cdnsciencepub.com
Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation
Crucially, for a chiral molecule like this compound (if the butenyl group is chiral or if the sulfur atom acts as a stereocenter), X-ray diffraction can determine the absolute configuration. The analysis would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-π stacking. nih.govresearchgate.net
Determination of Diastereomeric and Enantiomeric Purity
This compound can exist as a mixture of stereoisomers due to two key structural features:
A chiral center at the sulfur atom, leading to (R) and (S) enantiomers.
Geometric isomerism in the but-2-enyl (crotyl) group, leading to (E) and (Z) diastereomers.
Consequently, a complete analysis must distinguish between four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining diastereomeric purity. The distinct spatial arrangement of atoms in diastereomers results in a unique electronic environment for each nucleus. In ¹H and ¹³C NMR spectra, this uniqueness manifests as different chemical shifts (δ) and spin-spin coupling constants (J). For instance, the protons on the butenyl chain in the (E)-isomer will exhibit different chemical shifts and coupling patterns compared to those in the (Z)-isomer. Similarly, the chirality at the sulfur atom influences the magnetic environment of the nearby butenyl and phenyl protons, allowing for potential differentiation between the (R) and (S) configurations, especially in the presence of a chiral auxiliary or solvent.
Table 1: Illustrative ¹H NMR Data for Distinguishing Diastereomers of this compound
| Proton Assignment | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| Hα (CH₂-O) | ~4.5-4.7 | ~4.4-4.6 | J(Hα, Hβ) ≈ 6.5 Hz |
| Hβ (=CH-CH₂) | ~5.6-5.8 | ~5.5-5.7 | J(Hβ, Hγ) ≈ 15.0 Hz (trans) for E |
| Hγ (=CH-CH₃) | ~5.8-6.0 | ~5.7-5.9 | J(Hβ, Hγ) ≈ 10.8 Hz (cis) for Z |
| Hδ (CH₃) | ~1.7 | ~1.6 | J(Hγ, Hδ) ≈ 6.0 Hz |
| Phenyl Protons | ~7.5-7.9 | ~7.5-7.9 | Complex multiplet |
Note: Data is hypothetical and serves for illustrative purposes.
For determining enantiomeric purity (the ratio of R to S enantiomers), NMR can be used in conjunction with chiral shift reagents. These reagents form transient diastereomeric complexes with the enantiomers, inducing separation of their NMR signals. However, the most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) . By using a stationary phase that is itself chiral, the two enantiomers interact with it differently, leading to different retention times and allowing for their separation and quantification.
Analysis of Intermolecular Interactions and Crystal Packing
Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of this compound in the solid state. This technique not only confirms the molecular connectivity and stereochemistry but also provides precise information on how molecules are arranged in the crystal lattice. This arrangement, or crystal packing, is governed by a network of non-covalent intermolecular interactions.
The functional groups within the molecule dictate the types of interactions that are likely to occur:
π-π Stacking: The phenyl rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.
C-H···π Interactions: Hydrogen atoms from the butenyl group or even the phenyl ring can interact with the electron-rich face of a neighboring phenyl ring.
Dipole-Dipole Interactions: The polar sulfinate group (S=O) creates a significant molecular dipole, leading to strong interactions that help to orient the molecules within the crystal.
C-H···O Hydrogen Bonds: The oxygen atom of the sulfinyl group is a potent hydrogen bond acceptor and can form weak hydrogen bonds with hydrogen atoms attached to carbon atoms on adjacent molecules. researchgate.netnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal structure, providing a detailed map of the close contacts between neighboring molecules. najah.edu
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 |
| C-H···O | C-H (Butenyl or Phenyl) | O=S (Sulfinyl) | 2.2 - 2.8 (H···O) |
| C-H···π | C-H (Butenyl) | Phenyl Ring Face | 2.5 - 2.9 (H···π) |
Note: Distances are generalized from crystallographic studies of similar organic molecules.
Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) , are essential for characterizing chiral molecules in solution. These methods measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. Since enantiomers are non-superimposable mirror images, they interact with polarized light in an equal and opposite manner. nih.govresearchgate.net
For this compound, the chirality arises from the stereogenic sulfur atom. Therefore, the (R)-enantiomer and the (S)-enantiomer will produce mirror-image CD and ORD spectra. The magnitude of the observed signal is directly proportional to the enantiomeric excess (e.e.) of the sample.
The chromophores within the molecule that are responsible for the chiroptical signals are:
The Phenyl Group: Exhibits strong π→π* transitions in the ultraviolet region (typically below 280 nm).
The Sulfinate Group: Possesses an n→π* transition associated with the S=O bond, which often appears as a distinct band in the CD spectrum.
The sign of the Cotton effect —the characteristic change in sign of the CD or ORD signal around an absorption band—is used to assign the absolute configuration. Modern methodologies combine experimental CD and ORD spectra with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). acs.org By computing the theoretical spectrum for a known configuration (e.g., the (S)-isomer) and comparing it to the experimental spectrum, the absolute configuration of the synthesized compound can be determined with a high degree of confidence. wikipedia.orgacs.org
Table 3: Hypothetical Chiroptical Data for Enantiomers of this compound
| Technique | Wavelength (nm) | (R)-Enantiomer Signal | (S)-Enantiomer Signal | Associated Transition |
| CD | ~270 | Positive Cotton Effect (Δε > 0) | Negative Cotton Effect (Δε < 0) | Phenyl π→π |
| CD | ~240 | Negative Cotton Effect (Δε < 0) | Positive Cotton Effect (Δε > 0) | Sulfinate n→π |
| ORD | 589 (Sodium D-line) | Positive Rotation [α] > 0 | Negative Rotation [α] < 0 | Overall molecular rotation |
Note: The signs and wavelengths are illustrative and represent a possible scenario for assigning absolute configuration.
Computational and Theoretical Studies on But 2 En 1 Yl Benzenesulfinate
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure and reactivity of allylic sulfoxides, the class of compounds to which but-2-en-1-yl benzenesulfinate (B1229208) belongs. These methods provide a molecular-level understanding of bonding, charge distribution, and orbital interactions that govern the chemical behavior of these molecules.
Ab initio calculations on related systems like pyridine (B92270), phosphabenzene, and arsabenzene, as well as on oligoacenes, have demonstrated the capability of these methods to investigate electronic structure and changes upon ionization. acs.orgnih.gov For instance, studies on substituted benzenes have shown the interplay of π and σ orbitals and the role of substituents in modifying electronic properties. researchgate.net These foundational studies pave the way for understanding the more complex electronic environment of but-2-en-1-yl benzenesulfinate, which features both an aromatic ring and an allylic sulfinate group.
DFT calculations have been widely applied to study the mechanisms of reactions involving sulfoxides. researchgate.netnih.gov For example, in the dearomative Mislow-Braverman-Evans rearrangement of aryl sulfoxides, DFT calculations have been crucial in revealing that the protonation of the α-carbon to the sulfoxide (B87167) is the stereocontrolling step. researchgate.net
Energy Profiles and Transition State Analysis for Rearrangement Reactions
The Mislow-Evans rearrangement of allylic sulfoxides to allylic sulfenates is a reversible researchgate.netnumberanalytics.com-sigmatropic process. nih.govresearchgate.net Computational studies have been pivotal in mapping the potential energy surface of this reaction, identifying the transition state, and calculating the activation energies.
DFT calculations on model systems have shown that the rearrangement proceeds through a concerted, five-membered cyclic transition state. numberanalytics.comarxiv.org The energy profile of this rearrangement is a key area of investigation, with calculations helping to understand the factors that influence the equilibrium between the sulfoxide and sulfenate ester. For many simple allylic sulfoxides, the equilibrium lies towards the more stable sulfoxide. researchgate.net
A study on the dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides employed DFT calculations to elucidate the reaction mechanism, highlighting the role of a dearomative tautomerization to enable the subsequent researchgate.netnumberanalytics.com-sigmatropic rearrangement. researchgate.net The calculated energy barriers for such rearrangements provide a quantitative measure of the reaction's feasibility under different conditions.
| Computational Detail | Description | Significance |
| Methodology | Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*). | Provides a balance of computational cost and accuracy for studying reaction mechanisms and energetics. |
| Transition State | Characterized by a single imaginary frequency corresponding to the S-O bond formation and C-S bond cleavage. | Confirms the concerted nature of the researchgate.netnumberanalytics.com-sigmatropic rearrangement. |
| Activation Energy | The energy difference between the reactant and the transition state. | Determines the kinetic feasibility of the rearrangement. |
| Reaction Energy | The energy difference between the reactant and the product. | Indicates the thermodynamic favorability and the position of the equilibrium. |
This table provides a general overview of the computational details typically employed in studying the rearrangement of allylic sulfoxides.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation. nih.gov For instance, the chemical shifts of protons and carbons are sensitive to the local electronic environment, which can be accurately modeled using quantum chemical calculations. Recent advancements in machine learning, trained on large datasets of experimental and calculated shifts, have significantly improved the accuracy of these predictions.
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. These frequencies are related to the vibrational modes of the molecule and can be used to identify functional groups and confirm the structure of the compound and its transition states.
| Parameter | Typical Predicted Range/Value | Influencing Factors |
| ¹H NMR (vinyl) | 5.0 - 6.5 ppm | Electronic effects of the sulfinate group, stereochemistry of the double bond. |
| ¹H NMR (allylic CH₂) | 3.5 - 4.5 ppm | Proximity to the electronegative oxygen and sulfur atoms. |
| ¹H NMR (methyl) | 1.5 - 2.0 ppm | Position relative to the double bond and sulfinate group. |
| ¹³C NMR (vinyl) | 115 - 140 ppm | Conjugation and electronic effects of the substituent. |
| ¹³C NMR (allylic CH₂) | 60 - 70 ppm | Direct attachment to the electronegative sulfinate group. |
| IR (S=O stretch) | ~1130 cm⁻¹ | The oxidation state of sulfur and the nature of its substituents. |
This table presents expected NMR chemical shift ranges and a typical IR frequency for this compound based on general principles and data for analogous compounds.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound and to understand the influence of the solvent on its structure and reactivity. While specific MD studies on this compound are not prominent in the literature, the application of MD to similar systems provides valuable insights.
MD simulations can map the potential energy surface as a function of dihedral angles, revealing the most stable conformations of the molecule in a given environment. This is particularly important for understanding the pre-organization of the molecule prior to the researchgate.netnumberanalytics.com-sigmatropic rearrangement, as the initial conformation can influence the stereochemical outcome.
Furthermore, explicit solvent models in MD simulations can provide a detailed picture of solute-solvent interactions. These interactions can affect the relative energies of the reactant, transition state, and product, thereby influencing the reaction rate and equilibrium. Implicit solvent models can also be used in conjunction with quantum chemical calculations to account for bulk solvent effects on solvation energies.
Mechanistic Insights into Stereoselectivity Using Computational Models
One of the most significant contributions of computational chemistry to the study of the Mislow-Evans rearrangement has been in understanding and predicting its high degree of stereoselectivity. numberanalytics.com The chirality at the sulfur atom in the starting allylic sulfoxide is efficiently transferred to the carbon atom of the resulting allylic alcohol.
Rationalization of Observed Diastereoselectivity
Computational models of the transition state have been crucial in rationalizing the observed diastereoselectivity of the rearrangement. The geometry of the five-membered cyclic transition state is highly ordered, with substituents adopting pseudo-equatorial or pseudo-axial positions to minimize steric interactions.
By calculating the relative energies of the different possible transition state structures, researchers can predict which diastereomer of the product will be favored. These predictions often show excellent agreement with experimental results, confirming the validity of the computational models. For example, DFT calculations have successfully explained the high stereospecificity of the classic Mislow–Braverman–Evans rearrangement. researchgate.net
Design of New Enantioselective Transformations
The mechanistic understanding gained from computational models has not only rationalized existing results but also guided the design of new enantioselective transformations. By modifying the structure of the allylic sulfoxide or the reaction conditions, it is possible to tune the stereochemical outcome of the rearrangement.
Computational screening of different substrates and catalysts can accelerate the discovery of new reactions with high enantioselectivity. For instance, understanding the factors that control the stereoselectivity of the direct substitution of primary allylic amines with sulfinate salts can aid in the development of new synthetic methods for chiral allylic sulfones. The insights from computational studies on the Mislow-Evans rearrangement have been instrumental in expanding its application in the synthesis of complex, biologically active molecules. numberanalytics.com
QSAR/QSPR Studies for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. For this compound, while specific and detailed QSAR/QSPR models are not extensively reported in publicly available literature, the principles of these methods can be applied to understand its potential reactivity and behavior.
The reactivity of this compound is largely dictated by the presence of the electrophilic sulfur atom, the nucleophilic oxygen atoms, the phenyl ring, and the allylic butenyl group. These structural features are key to its potential interactions and reactions. A QSAR or QSPR study would typically involve the calculation of various molecular descriptors that quantify these features.
Key Molecular Descriptors for this compound:
Electronic Descriptors: These descriptors are crucial for understanding the electrophilic and nucleophilic nature of the molecule.
Partial Atomic Charges: The charge distribution on the sulfur, oxygen, and carbon atoms of the butenyl group would be a primary determinant of its reactivity towards nucleophiles and electrophiles.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can provide insights into the chemical reactivity and stability of the compound.
Steric Descriptors: These describe the three-dimensional arrangement of the atoms and influence the accessibility of the reactive centers.
Molecular Volume and Surface Area: These descriptors can correlate with the bulkiness of the molecule and its ability to fit into an active site of an enzyme or a receptor.
Steric Hindrance Parameters: Specific parameters can be calculated to quantify the steric hindrance around the sulfinate group and the double bond in the butenyl chain.
Hydrophobicity Descriptors: These are important for understanding the compound's behavior in biological systems.
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule and its potential to cross cell membranes.
Potential Structure-Reactivity Relationships:
A hypothetical QSAR/QSPR study on a series of analogs of this compound could explore the following relationships:
Reactivity in acs.orgnih.gov-Sigmatropic Rearrangement: The propensity of this compound to undergo a acs.orgnih.gov-sigmatropic rearrangement to form the corresponding sulfone is a key aspect of its chemistry. A QSAR model could correlate the rate of this rearrangement with electronic descriptors of the phenyl ring substituents and the butenyl chain. For instance, electron-withdrawing groups on the phenyl ring would likely increase the electrophilicity of the sulfur atom and potentially accelerate the rearrangement.
Nucleophilic and Electrophilic Reactions: The reactivity of the sulfinate ester towards external nucleophiles or electrophiles could be modeled. For example, the rate of reaction with a model nucleophile could be correlated with the LUMO energy and the partial charge on the sulfur atom.
Illustrative Data Table for a Hypothetical QSAR Study:
To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of substituted benzenesulfinate esters, correlating their calculated electronic properties with a hypothetical reaction rate constant (k).
| Substituent (R) on Phenyl Ring | HOMO (eV) | LUMO (eV) | LogP | Hypothetical Rate Constant (k) |
| -H | -6.5 | -1.2 | 2.5 | 1.0 x 10⁻⁴ |
| -NO₂ | -7.2 | -2.0 | 2.1 | 5.0 x 10⁻³ |
| -OCH₃ | -6.1 | -0.9 | 2.8 | 2.0 x 10⁻⁵ |
| -Cl | -6.8 | -1.5 | 3.0 | 8.0 x 10⁻⁴ |
| -CH₃ | -6.3 | -1.1 | 2.9 | 5.0 x 10⁻⁵ |
Q & A
Q. How can researchers validate computational models predicting sulfinate reactivity?
- Methodological Answer : Compare calculated activation energies (e.g., DFT) with experimental Arrhenius values. Validate steric/electronic descriptors (e.g., Taft or Charton parameters) against Hammett plots. Discrepancies may indicate unaccounted solvent effects or non-ideal transition-state assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
